molecular formula C11H16N2O B291546 N-(2-pyridinyl)hexanamide

N-(2-pyridinyl)hexanamide

Número de catálogo: B291546
Peso molecular: 192.26 g/mol
Clave InChI: ONXDNAANSGIYKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-pyridinyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone (C6 alkyl chain) linked to a 2-pyridinyl aromatic substituent. This compound has garnered attention in quorum sensing (QS) modulation research due to its antagonist activity against LuxR-type receptors, which regulate bacterial communication and virulence. Studies demonstrate that its activity is influenced by the pyridine ring’s electronic properties and the hexanamide chain length, which collectively affect binding affinity to target proteins .

Propiedades

Fórmula molecular

C11H16N2O

Peso molecular

192.26 g/mol

Nombre IUPAC

N-pyridin-2-ylhexanamide

InChI

InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14)

Clave InChI

ONXDNAANSGIYKR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=N1

SMILES canónico

CCCCCC(=O)NC1=CC=CC=N1

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structural Analogs

N-(2-nitrophenyl)hexanamide
  • Substituent : 2-nitrophenyl (electron-withdrawing nitro group).
  • Activity : Exhibits LuxR antagonist activity comparable to N-(2-pyridinyl)hexanamide (IC₅₀ ≈ 79 µM). The nitro group forms a hydrogen bond with Trp66 in LuxR, enhancing binding stability .
  • Key Difference : Unlike pyridinyl derivatives, nitro-substituted analogs retain activity even with shorter chains (e.g., C4), suggesting nitro groups compensate for chain length limitations .
N-(1,3-benzodioxol-5-yl)hexanamide
  • Substituent : 1,3-benzodioxole (polar heterocycle).
  • Activity : Dual agonist/antagonist effects on CviR in Chromobacterium violaceum (EC₅₀ = 46.9 µM, IC₅₀ = 2.3 µM). The benzodioxole group enhances interactions with hydrophobic pockets in CviR, enabling dual modulation .
N-[2-(1H-indol-3-yl)ethyl]hexanamide
  • Substituent : Indole-ethyl group.
  • Activity : Potent antimalarial activity against Plasmodium falciparum via PfCDPK1 inhibition. Structural flexibility of the indole moiety may facilitate target engagement in parasitic enzymes .
N-(2-phenyl-1H-indol-3-yl)hexanamide
  • Substituent : Phenyl-indol group.
  • Activity: Reduces Pseudomonas aeruginosa QS by >50% (GFP production inhibition). The bulky indole scaffold likely interferes with PqsD enzyme function, critical for autoinducer synthesis .

Chain Length Dependence

Chain length effects vary by substituent:

  • Pyridinyl/Nitrophenyl Series : For N-(2-pyridinyl)hexanamide, a C6 chain is essential (C4 analogs are inactive). In contrast, nitro-substituted analogs retain activity at C4, indicating nitro groups mitigate chain length dependency .
  • Benzodioxole Series : Optimal activity in CviR modulation requires C6 chains, as shorter chains reduce hydrophobic interactions .

Quantitative Activity Comparison

Compound Substituent Target System Activity (IC₅₀/EC₅₀) Key Role
N-(2-pyridinyl)hexanamide 2-pyridinyl LuxR (QS) IC₅₀ = 79 µM Antagonist
N-(2-nitrophenyl)hexanamide 2-nitrophenyl LuxR (QS) IC₅₀ ≈ 79 µM Antagonist
N-(1,3-benzodioxol-5-yl)hexanamide 1,3-benzodioxole CviR (QS) EC₅₀ = 46.9 µM, IC₅₀ = 2.3 µM Dual agonist/antagonist
N-[2-(1H-indol-3-yl)ethyl]hexanamide Indole-ethyl PfCDPK1 (Malaria) Not reported Antimalarial
N-(2-phenyl-1H-indol-3-yl)hexanamide Phenyl-indol P. aeruginosa QS >50% GFP reduction QS Inhibitor

Mechanistic Insights

  • Electron-Deficient Substituents (e.g., nitro, pyridinyl): Enhance hydrogen bonding with residues like Trp66 in LuxR, stabilizing antagonist conformations .
  • Bulky Aromatic Groups (e.g., indole, benzodioxole): Improve target selectivity by occupying hydrophobic pockets in enzymes like PqsD or CviR .
  • Chain Length Flexibility : C6 chains optimize van der Waals interactions in LuxR and CviR systems, while shorter chains require compensatory substituents (e.g., nitro) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.